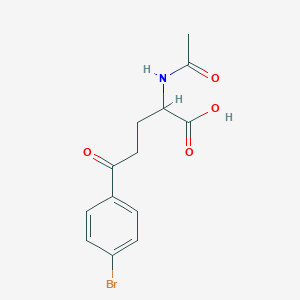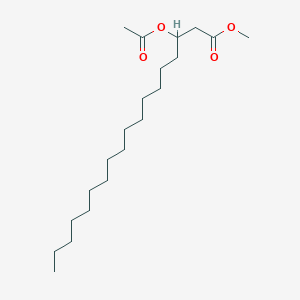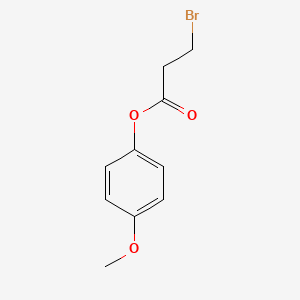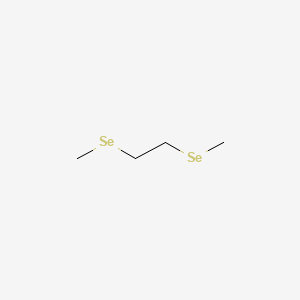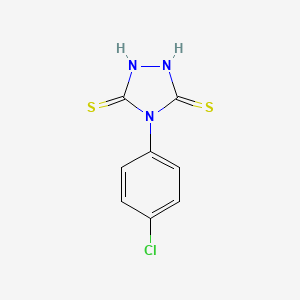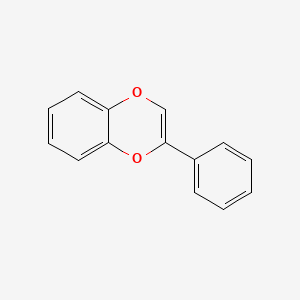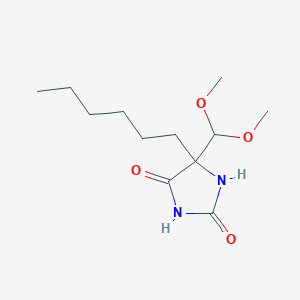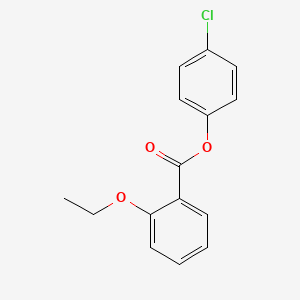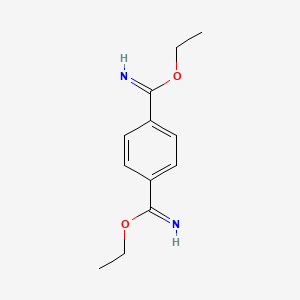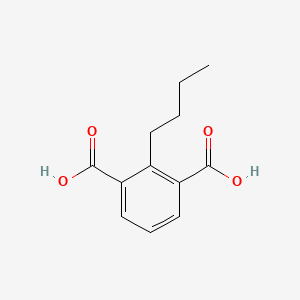
2-Butylbenzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids These compounds contain two carboxyl groups (-COOH) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms 2-butylbenzene, which is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxyl groups.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-butylterephthalic acid.
Reduction: Formation of 2-butylbenzene-1,3-dimethanol.
Substitution: Formation of halogenated derivatives like 2-butyl-5-bromobenzene-1,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Butylbenzene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butylbenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl group can also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid.
Uniqueness
2-Butylbenzene-1,3-dicarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other dicarboxylic acids
Eigenschaften
CAS-Nummer |
5293-56-1 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-butylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
XBVFRINUJXHFCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC=C1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


